

Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methyl-4-phenylchroman-2-one**

Cat. No.: **B119032**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Methyl-4-phenylchroman-2-one** (CAS Number: 40546-94-9). The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Methyl-4-phenylchroman-2-one**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.35 - 7.20	m	-	5H	Phenyl-H
7.10	d	8.0	1H	Ar-H
6.95	dd	8.0, 2.0	1H	Ar-H
6.88	d	2.0	1H	Ar-H
4.25	t	8.0	1H	H-4
2.95	d	8.0	2H	H-3
2.30	s	-	3H	Methyl-H

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
168.5	C-2 (C=O)
149.0	C-8a
140.5	Phenyl C-1'
132.0	C-6
129.5	C-7
128.8	Phenyl C-3', C-5'
127.5	Phenyl C-4'
127.0	Phenyl C-2', C-6'
125.0	C-5
117.0	C-4a
45.0	C-4
35.0	C-3
20.8	Methyl-C

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3050	m	Aromatic C-H Stretch
2925	m	Aliphatic C-H Stretch
1765	s	C=O Stretch (Lactone)
1610, 1500, 1450	s	Aromatic C=C Stretch
1210	s	C-O Stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
238	100	[M] ⁺
194	45	[M - C ₂ H ₂ O] ⁺
165	80	[M - C ₆ H ₅] ⁺
132	60	[C ₉ H ₈ O] ⁺
105	55	[C ₇ H ₅ O] ⁺
91	70	[C ₇ H ₇] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: Approximately 10 mg of **6-Methyl-4-phenylchroman-2-one** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 1 second

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1 second
- Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

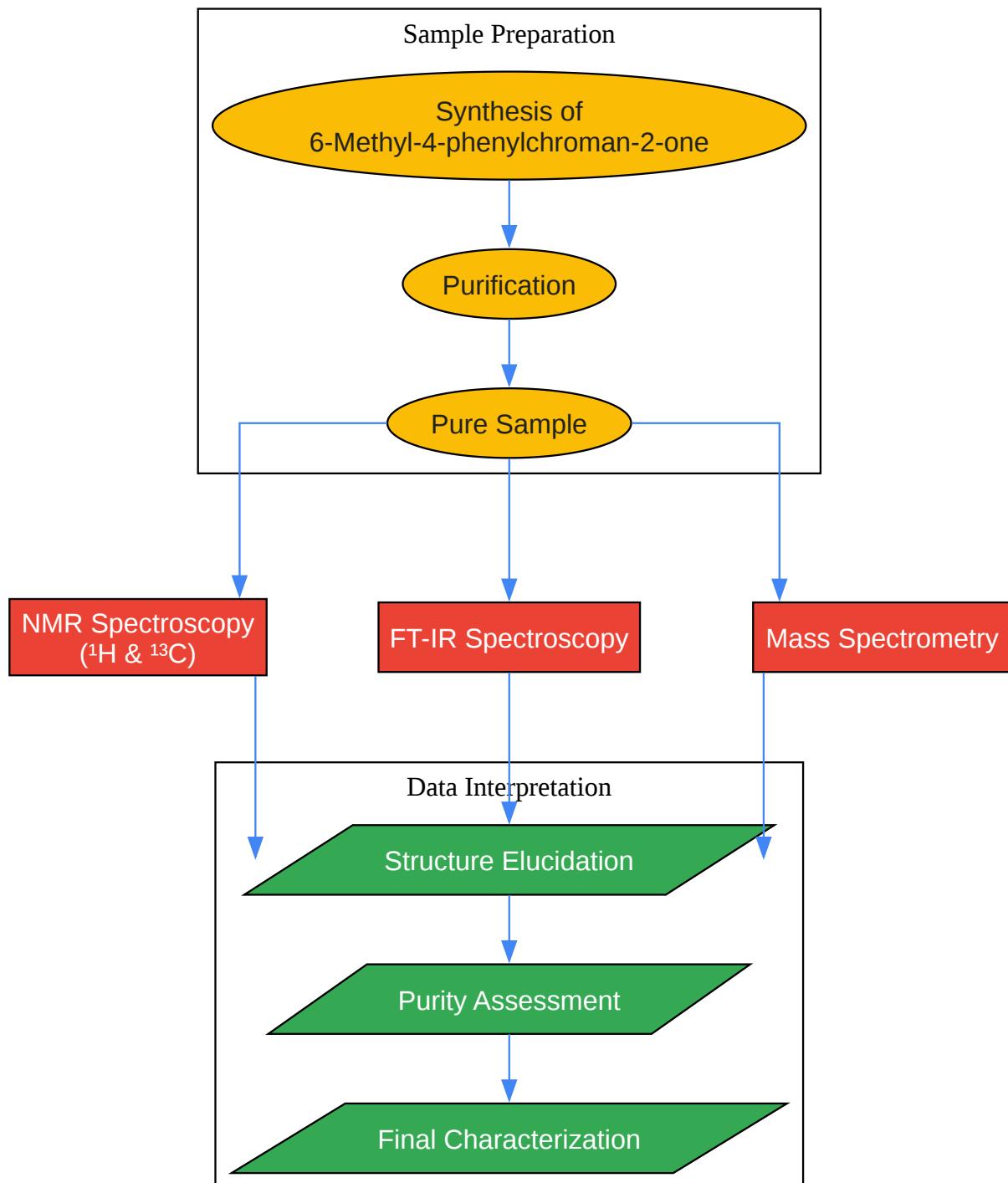
Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Sample Introduction: The sample was introduced via a direct insertion probe.


Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

- Mass Range: m/z 50 - 500

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-Methyl-4-phenylchroman-2-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **6-Methyl-4-phenylchroman-2-one**.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119032#spectroscopic-data-for-6-methyl-4-phenylchroman-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com